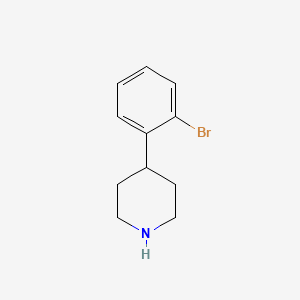

4-(2-ブロモフェニル)ピペリジン

概要

説明

The compound "4-(2-Bromophenyl)piperidine" is a brominated piperidine derivative. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many pharmaceutical compounds due to its nitrogen's basicity and the ring's conformational flexibility. The presence of a bromophenyl group at the 4-position of piperidine indicates potential for further chemical modifications, as the bromine atom can act as a good leaving group in substitution reactions.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4,4-disubstituted piperidines can be achieved using 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine as a reagent, which is useful in the field of neuroleptics, local anesthetics, analgesics, and antidiarrheal agents . Additionally, asymmetric synthesis of 4-aryl-2-piperidinones, which are key intermediates for compounds like (-)-Paroxetine, can be performed using arylboron reagents and a chiral bisphosphine-rhodium catalyst .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV spectroscopy. For example, the molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid has been characterized using these techniques, and the geometry was optimized using computational methods . X-ray diffraction studies have also been used to determine the absolute configuration of piperidine derivatives, as seen in the case of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions due to the presence of functional groups that can be modified. The bromine atom in the 4-(2-Bromophenyl)piperidine structure suggests that it can participate in nucleophilic substitution reactions. The reactivity of such compounds can be further understood by analyzing the molecular electrostatic potential (MEP) surface, which provides information about the charge transfer within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by the substituents attached to the piperidine ring. The presence of a bromophenyl group is likely to increase the molecular weight and potentially affect the lipophilicity of the compound. The chiral nature of some piperidine derivatives also plays a crucial role in their pharmacological properties, as enantiomers can have different biological activities .

科学的研究の応用

医薬品化合物の合成

4-(2-ブロモフェニル)ピペリジンは、さまざまな医薬品化合物の合成における重要な中間体として役立ちます。その構造は、広範囲の薬理作用を示す薬物を構築するために不可欠です。 特に、ブロモフェニル基はさらなる化学変換を受けることができ、多様な医薬品分子を生成することを可能にします .

抗がん剤

最近の研究では、4-(2-ブロモフェニル)ピペリジンを含むピペリジン誘導体が、抗がん剤の開発における可能性を浮き彫りにしています。 これらの化合物は、さまざまな癌細胞株に対して有望な活性を示しており、特にピペリジン部分が重要な役割を果たす構造活性相関(SAR)研究において顕著です .

抗菌剤および抗真菌剤の用途

ピペリジン誘導体は、抗菌作用と抗真菌作用で知られています。 4-(2-ブロモフェニル)ピペリジン構造を新しい化合物に組み込むことで、さまざまな微生物および真菌病原体を防ぐ新しい薬剤の開発につながる可能性があります .

鎮痛剤および抗炎症薬

ピペリジン核は、鎮痛作用と抗炎症作用を有する薬剤に一般的に見られます。 4-(2-ブロモフェニル)ピペリジンの誘導体を合成して、新しい痛み止めや抗炎症療法を探求することができます .

神経変性疾患治療

4-(2-ブロモフェニル)ピペリジンなどのピペリジン環を含む化合物は、アルツハイマー病などの神経変性疾患の治療における治療の可能性について調査されています。 これらの化合物の構造的特徴は、神経変性と関連する生物学的標的に作用することができます .

抗ウイルス剤および抗マラリア剤研究

ピペリジン誘導体は、さまざまなウイルスおよびマラリア感染に対して活性を示しています。 4-(2-ブロモフェニル)ピペリジンの構造修飾は、これらの疾患に対する闘いに貢献する新しい抗ウイルス剤および抗マラリア剤の発見につながる可能性があります .

作用機序

Target of Action

It is known that piperidine derivatives can exhibit a variety of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 4-(2-Bromophenyl)piperidine with its targets.

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, suggesting that 4-(2-bromophenyl)piperidine may have similar effects .

Result of Action

Piperidine derivatives are known to have a variety of effects at the molecular and cellular levels, suggesting that 4-(2-bromophenyl)piperidine may have similar effects .

Action Environment

This compound represents an interesting area for future research due to the biological activity of related piperidine derivatives .

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future direction of research on 4-(2-Bromophenyl)piperidine could focus on its potential applications in drug design and synthesis.

特性

IUPAC Name |

4-(2-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHAYRLLVYOFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606125 | |

| Record name | 4-(2-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82212-00-8 | |

| Record name | 4-(2-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

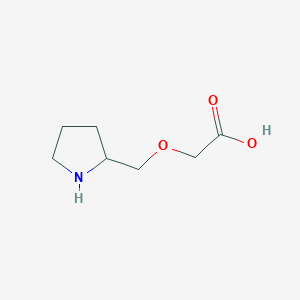

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

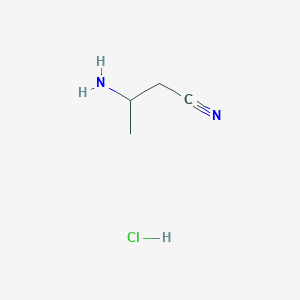

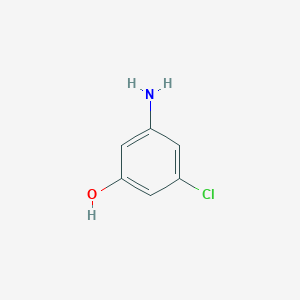

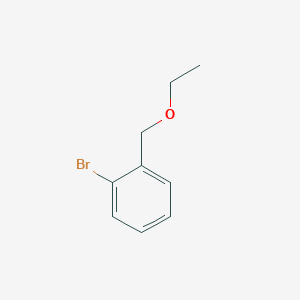

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)